2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one
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Overview
Description
2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one can be achieved through various synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in its binding affinity and selectivity . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one can be compared with other similar compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its specific functionalization, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C9H19N3O |
---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C9H19N3O/c1-7(10)9(13)12-5-4-8(6-12)11(2)3/h7-8H,4-6,10H2,1-3H3 |
InChI Key |
CLGAHSYZQGFOHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N(C)C)N |
Origin of Product |
United States |
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